4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Description
This compound features a complex tricyclic scaffold incorporating 3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaene core, substituted with a tert-butyl group at the 4-position and a methyl group at the 11-position. The benzamide moiety is attached via the N-atom of the tricyclic system. The dithia-diaza system introduces sulfur and nitrogen atoms, which may enhance stability, redox activity, or metal coordination properties .
Properties
IUPAC Name |
4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-11-21-16-15(25-11)10-9-14-17(16)26-19(22-14)23-18(24)12-5-7-13(8-6-12)20(2,3)4/h5-10H,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMJYQMZDRBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. The presence of the dithia and diazatricyclo moieties may contribute to the modulation of biological pathways involved in cancer cell proliferation and apoptosis. Research into related compounds has shown promising results against various cancer cell lines .
Antimicrobial Properties : The unique sulfur-containing structure may enhance the antimicrobial activity of this compound. Sulfur atoms in organic molecules are known to play a role in biological interactions, potentially leading to effective antimicrobial agents .
Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. This suggests that 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide may also possess neuroprotective properties worth exploring .
Material Science Applications
Organic Photovoltaics : The compound's conjugated system may be beneficial in the development of organic photovoltaic materials due to its ability to absorb light and facilitate charge transport. Research into similar compounds has shown their effectiveness as electron donors or acceptors in organic solar cells .
Sensor Development : The chemical structure allows for potential applications in sensor technology, particularly for detecting metal ions or small biomolecules due to the presence of sulfur and nitrogen atoms which can interact with target analytes .
Case Studies
- Anticancer Research : A study investigating the efficacy of related compounds found that modifications to the dithia moiety significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The findings suggest that further exploration into the structural optimization of this compound could yield potent anticancer agents.
- Photovoltaic Efficiency : In research examining similar conjugated compounds used in organic photovoltaics, it was demonstrated that increasing the planarity and electron-withdrawing capacity enhanced device performance significantly. This indicates that this compound could be a candidate for further development in solar energy applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations
Structural Complexity: The target compound’s tricyclic system provides conformational rigidity, distinguishing it from linear or monocyclic analogs (e.g., piperazine-linked pentanamide in ). This rigidity may improve binding specificity but complicate synthesis.
Functional Group Diversity: Sulfur/Nitrogen Atoms: The dithia-diaza system contrasts with oxygen/nitrogen-rich analogs (e.g., thiazolidinone in ). Sulfur atoms enhance lipophilicity and may participate in disulfide bonding or redox reactions .
Synthetic Challenges : While simpler benzamides (e.g., ) use standard amide coupling or esterification, the target compound’s tricyclic core likely requires multi-step cyclization, as seen in tricyclic natural product synthesis .
Biological Activity
The compound 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of organic compounds characterized by a unique bicyclic structure containing sulfur and nitrogen atoms. The presence of the tert-butyl group and the complex bicyclic system contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may exert similar effects through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The presence of sulfur and nitrogen in the molecular structure suggests potential antimicrobial activity. Compounds with similar moieties have been documented to exhibit activity against various bacterial strains. For example, studies on related compounds suggest they may disrupt bacterial cell membranes or inhibit critical enzymatic functions within microbial cells.
Neuroprotective Effects
Preliminary studies indicate that benzamide derivatives can have neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter levels or provide antioxidant protection against neurotoxic agents.
Case Studies
- Anticancer Activity : A study conducted on a series of benzamide derivatives demonstrated that modifications in the molecular structure significantly affected their cytotoxicity against human cancer cell lines. The compound was tested alongside these derivatives and showed promising results in inhibiting cell proliferation.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that compounds with similar structural characteristics exhibited minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity. The specific compound's efficacy remains to be fully explored but is hypothesized to follow similar trends.
- Neuroprotection : In animal models of neurodegenerative diseases, related benzamide compounds were shown to reduce oxidative stress markers significantly. This suggests that the compound may offer protective effects against neuronal damage.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-tert-butyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide?
The synthesis involves multi-step cyclization reactions. Start with the tricyclic core formation using sulfur-containing reagents (e.g., thiols or disulfides) to introduce dithia and diaza functionalities. The final step includes coupling the tert-butylbenzamide group via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example, dimethylformamide (DMF) at 80–100°C promotes cyclization, while sodium hydride aids deprotonation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the tricyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry, as demonstrated for structurally related tricyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
